

# What are the physicochemical properties of isoferulic acid?

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An In-depth Technical Guide to the Physicochemical Properties of Isoferulic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental to its application and development. This guide provides a detailed overview of the core physicochemical characteristics of **isoferulic acid**, a phenolic compound of interest for its potential therapeutic effects.

#### **Overview of Isoferulic Acid**

**Isoferulic acid**, or 3-hydroxy-4-methoxycinnamic acid, is a structural isomer of ferulic acid and a derivative of cinnamic acid. It is found in various plant sources and is recognized for its antioxidant and anti-inflammatory properties. Its chemical structure, characterized by a hydroxyl and a methoxy group on the phenyl ring, dictates its chemical behavior and biological activity.

## **Quantitative Physicochemical Data**

The following table summarizes the key physicochemical properties of **isoferulic acid** for easy reference and comparison.



| Property                 | Value  |  |
|--------------------------|--|--|
| Molecular Formula        | C10H10O4   |  |
| Molecular Weight         | 194.18 g/mol   |  |
| Appearance               | White to off-white crystalline powder  |  |
| Melting Point            | 228 - 232 °C   |  |
| Boiling Point            | 373.2±22.0 °C at 760 mmHg (Predicted)  |  |
| рКа                      | 4.4 (Predicted for the most acidic group, the carboxylic acid)                           |  |
| Solubility               | Soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO). Sparingly soluble in water. |  |
| LogP (Octanol-Water)     | 1.55 (Predicted)   |  |
| UV-Vis Absorbance (λmax) | ~322 nm in methanol  |  |

## **Experimental Protocols**

The determination of the physicochemical properties listed above involves standard analytical methodologies. Below are detailed protocols for key experiments.

#### **Determination of Melting Point**

- Principle: The melting point is determined by heating a small sample of the crystalline solid and observing the temperature range over which it transitions to a liquid.
- Apparatus: Capillary tube melting point apparatus.
- Procedure:
  - A small, dry sample of isoferulic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
  - The capillary tube is placed in the heating block of the melting point apparatus.



- The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.

#### **Determination of Solubility**

- Principle: The equilibrium solubility is determined by adding an excess amount of the solute to a known volume of the solvent, allowing it to reach equilibrium, and then measuring the concentration of the dissolved solute.
- Apparatus: Shaking incubator, centrifuge, UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.
- Procedure:
  - An excess amount of isoferulic acid is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed vial.
  - The mixture is agitated in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
  - The saturated solution is then filtered or centrifuged to remove undissolved solid.
  - The concentration of isoferulic acid in the clear supernatant is quantified using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax or by creating a calibration curve with HPLC.

### **Determination of UV-Vis Absorbance Maximum (λmax)**

- Principle: The wavelength at which a substance has its strongest photon absorption is its λmax. This is determined by scanning a dilute solution of the substance across a range of UV and visible wavelengths.
- Apparatus: UV-Vis spectrophotometer.

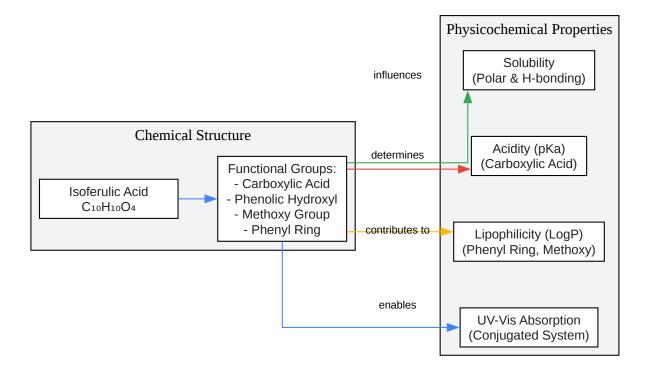


#### • Procedure:

- A dilute solution of isoferulic acid is prepared in a suitable solvent (e.g., methanol).
- The spectrophotometer is blanked using the same solvent.
- The absorbance of the **isoferulic acid** solution is measured over a wavelength range (e.g., 200-400 nm).
- The wavelength corresponding to the peak absorbance is recorded as the λmax.

### Visualization of Key Physicochemical Relationships

The interplay between the structural features and the physicochemical properties of **isoferulic** acid is crucial for understanding its behavior in various systems. The following diagram illustrates these logical relationships.



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Caption: Logical relationships between the chemical structure of **isoferulic acid** and its key physicochemical properties.

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